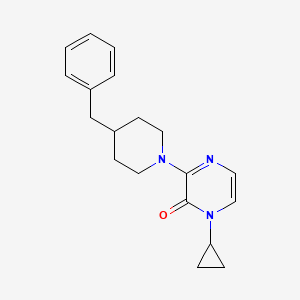![molecular formula C15H17ClN4O B6445647 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine CAS No. 2640845-74-3](/img/structure/B6445647.png)
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine (4-CPPM) is an organic compound that belongs to the class of piperazine derivatives. 4-CPPM is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a multi-functional compound that has been used in a variety of laboratory experiments to study its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various drugs and their effects on the body. It has also been used to study the biochemical and physiological effects of drugs and their metabolites. In addition, this compound has been used to study the effects of different environmental factors on the body, such as temperature, light, and air pollution.
Wirkmechanismus
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are often investigated as ligands for serotonin receptors .
Mode of Action
Piperazine derivatives are known to interact with their targets, often neurotransmitter receptors, to modulate their activity . This can result in changes in the transmission of signals within the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a multi-functional compound that can be used to study a wide range of biochemical and physiological effects. However, there are some limitations to using this compound in laboratory experiments. For example, it cannot be used to study the effects of drugs or their metabolites on the body, as it does not bind to the same receptors as drugs.
Zukünftige Richtungen
The potential applications of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine are still being explored. Future studies could focus on its effects on various diseases, such as cancer, diabetes, and neurological disorders. In addition, further research could be done to better understand its mechanism of action and to develop more potent and specific compounds for use in laboratory experiments. Finally, further research could be done to explore the use of this compound in drug development, as it has been shown to have anti-cancer and anti-bacterial effects.
Synthesemethoden
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine can be synthesized through a two-step process. The first step involves the condensation of 4-chloro-3-nitrophenol with piperazine to form the intermediate 4-chloro-3-nitropiperazine. This intermediate is then reacted with 6-methoxypyrimidine to produce this compound. This method is relatively straightforward and can be completed in a short amount of time.
Eigenschaften
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-21-15-10-14(17-11-18-15)20-7-5-19(6-8-20)13-4-2-3-12(16)9-13/h2-4,9-11H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLMJLHSUSNVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6445566.png)
![N-(4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B6445569.png)
![N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B6445575.png)

![4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline](/img/structure/B6445587.png)
![2-methoxy-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B6445595.png)
![4-methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445615.png)
![2-methyl-4-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445619.png)
![N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6445627.png)
![N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6445629.png)
![N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445637.png)
![4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445657.png)
![4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B6445663.png)
![4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6445665.png)
